N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride
Description
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Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2S.ClH/c1-4-19-12-13-21-22(18-19)30-24(25-21)27(16-15-26(5-2)6-3)23(28)14-17-29-20-10-8-7-9-11-20;/h7-13,18H,4-6,14-17H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLDKMIYBMSKCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCN(CC)CC)C(=O)CCOC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H27ClN4OS2
- Molecular Weight : 475.1 g/mol
- CAS Number : 1322015-99-5
The compound is believed to interact with several biological targets, including:
- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : The compound might inhibit specific enzymes involved in metabolic processes, potentially affecting cancer cell proliferation and survival.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through multiple pathways:
- Cell Cycle Arrest : The compound can cause G1/S phase arrest, preventing cancer cells from proliferating.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed, leading to programmed cell death.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties, effective against both gram-positive and gram-negative bacteria. The mechanism includes:
- Disruption of bacterial cell membranes.
- Inhibition of essential bacterial enzymes.
Case Studies
-
Study on Cancer Cell Lines :
- A study evaluated the effects of the compound on human leukemia cells (K562). Results showed a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound over 48 hours.
-
Antimicrobial Efficacy Testing :
- In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated a minimum inhibitory concentration (MIC) indicating potent antibacterial activity.
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Apoptosis induction, enzyme inhibition |
| Compound A (similar structure) | Moderate | High | Membrane disruption |
| Compound B (similar structure) | Low | Moderate | Cell cycle arrest |
Q & A
Q. What are the optimal synthetic routes for N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride?
The synthesis involves multi-step reactions, starting with the preparation of the benzo[d]thiazol-2-yl scaffold followed by sequential amidation and alkylation. Key steps include:
- Amide bond formation : Coupling the benzo[d]thiazole intermediate with 3-phenoxypropanoyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Diethylaminoethyl substitution : Reacting the intermediate with 2-(diethylamino)ethyl chloride in dimethylformamide (DMF) at 60–80°C.
- Purification : Chromatography (silica gel) or recrystallization (ethanol/water) to achieve >95% purity. Monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is critical for optimizing yields .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (theoretical: 408.0 g/mol).
- Elemental Analysis : Validate empirical formula (CHClNOS).
- HPLC-PDA : Assess purity (>98%) and detect impurities. X-ray crystallography may resolve ambiguous structural features .
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) predict the compound’s reactivity and target interactions?
- Conformational analysis : DFT optimizes the 3D structure to identify stable conformers and electrostatic potential surfaces.
- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize in vitro assays.
- Reactivity prediction : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites for derivatization. Example: Substituents on the benzo[d]thiazole ring may enhance π-π stacking with aromatic residues in enzyme active sites .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate activity using independent methods (e.g., enzyme inhibition assays vs. cell viability tests).
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., phenoxy vs. nitro groups) to isolate contributing factors.
- Metabolite profiling : LC-MS/MS to rule out off-target effects from degradation products. Example: Discrepancies in cytotoxicity may arise from differences in cell permeability or metabolic stability .
Q. What are the key challenges in designing in vivo studies for this compound?
- Solubility limitations : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability.
- Pharmacokinetic (PK) profiling : Conduct LC-MS/MS-based plasma/tissue distribution studies to assess half-life and clearance.
- Toxicity screening : Evaluate off-target effects via histopathology and serum biomarkers (e.g., ALT/AST for liver toxicity). Example: The diethylaminoethyl group may improve blood-brain barrier penetration but require dose optimization .
Q. How can researchers investigate structure-activity relationships (SAR) for this compound?
- Systematic substitution : Replace the phenoxy group with bioisosteres (e.g., thiophenoxy) to assess electronic effects.
- Free-energy perturbation (FEP) simulations : Quantify binding affinity changes for modified analogs.
- Biological assays : Compare IC values across analogs in enzyme inhibition or cell-based models. Example: Fluorine substitution on the benzo[d]thiazole ring may enhance metabolic stability but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
